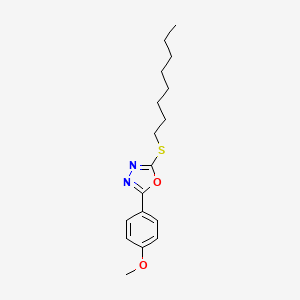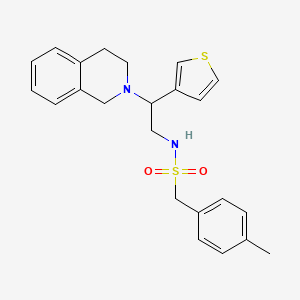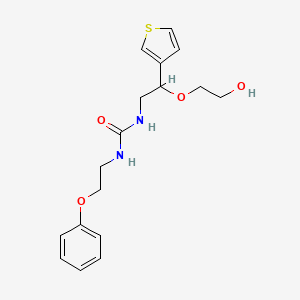![molecular formula C23H21BrN4O4 B2539980 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-91-6](/img/structure/B2539980.png)
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole and triazole rings in separate steps, with the introduction of the ethoxy, methyl, and bromophenyl groups occurring at different stages of the synthesis. The exact methods would depend on the specific reactivity of these groups and the conditions required to form the rings .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications
1. Synthesis of Triazoloquinoline and Triazolyl-s-triazolo-thiadiazole Compounds
Research by Pokhodylo and Obushak (2019) demonstrates a method to synthesize triazoloquinoline compounds, highlighting a pathway involving the reaction of methyl 2-azido-5-bromobenzoate with other compounds. This synthesis is relevant for the creation of complex triazole derivatives, like the one you mentioned (Pokhodylo & Obushak, 2019). Similarly, Dong and Wang (2005) synthesized 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3- triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, providing insights into the structural and synthetic aspects of such complex molecules (Dong & Wang, 2005).
2. Microwave-Promoted Synthesis of Triazole Derivatives
Özil et al. (2015) detail a microwave-assisted method for synthesizing a series of 1,2,4-triazole derivatives, which is a technique that could potentially be applied to the synthesis of the specific compound you're interested in. This method is notable for its efficiency and utility in creating complex heterocyclic compounds (Özil et al., 2015).
3. Antimicrobial Activity of Triazole Derivatives
The antimicrobial properties of triazole derivatives, as investigated by Bektaş et al. (2007) and Ünver et al. (2008), offer insights into potential applications of your specified compound in the field of medicine and pharmacology. These studies focus on the synthesis and evaluation of various triazole compounds and their effectiveness against different microorganisms (Bektaş et al., 2007), (Ünver et al., 2008).
4. Antibacterial Activity of Furan-2-Carboxylic Acid Derivatives
Research by Iradyan et al. (2014) on the antibacterial properties of furan-2-carboxylic acid derivatives, which include triazole rings, provides a perspective on the potential biological activity of similar compounds. This study could offer clues about the biological interactions and applications of the compound (Iradyan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBNPPHYRBIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)
![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)

![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
